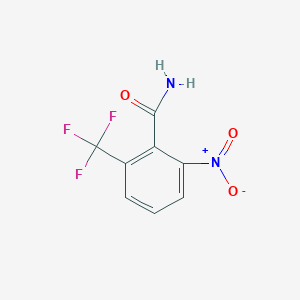
2-Nitro-6-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitro-6-(trifluoromethyl)benzamide is an organic compound with the molecular formula C8H5F3N2O3 It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-6-(trifluoromethyl)benzamide typically involves the nitration of 6-(trifluoromethyl)benzoic acid followed by amidation. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring. The resulting 2-nitro-6-(trifluoromethyl)benzoic acid is then converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride. Finally, the acid chloride is reacted with ammonia or an amine to form this compound .
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. The nitration step is carefully controlled to minimize by-products, and the amidation step is often carried out in the presence of a catalyst to enhance the reaction rate and efficiency. The use of continuous flow reactors and automated systems can further improve the scalability and consistency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Nitro-6-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines.
Hydrolysis: Strong acids like hydrochloric acid (HCl) or strong bases like sodium hydroxide (NaOH).
Major Products
Reduction: 2-Amino-6-(trifluoromethyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 2-Nitro-6-(trifluoromethyl)benzoic acid and ammonia or an amine.
Applications De Recherche Scientifique
2-Nitro-6-(trifluoromethyl)benzamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 2-Nitro-6-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach intracellular targets. The exact molecular pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nitrobenzamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
6-(Trifluoromethyl)benzamide:
2-Amino-6-(trifluoromethyl)benzamide: A reduced form of 2-Nitro-6-(trifluoromethyl)benzamide with different chemical behavior.
Uniqueness
This compound is unique due to the presence of both the nitro and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of applications and makes the compound a valuable tool in various fields of research .
Propriétés
Numéro CAS |
24821-19-0 |
|---|---|
Formule moléculaire |
C8H5F3N2O3 |
Poids moléculaire |
234.13 g/mol |
Nom IUPAC |
2-nitro-6-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C8H5F3N2O3/c9-8(10,11)4-2-1-3-5(13(15)16)6(4)7(12)14/h1-3H,(H2,12,14) |
Clé InChI |
WHBFRLCSAZCZOG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


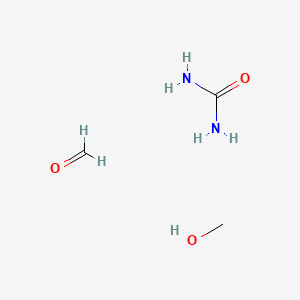
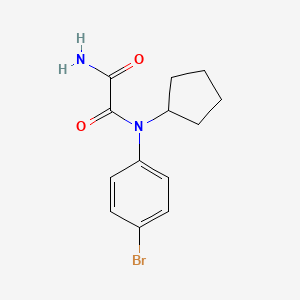
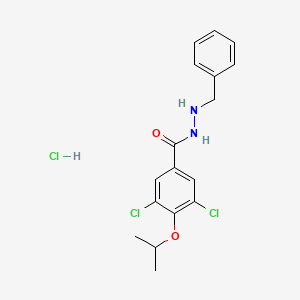
![(2Z)-1-(4-bromophenyl)-2-({[(4-methylphenyl)carbonyl]oxy}imino)propan-1-one](/img/structure/B14167318.png)
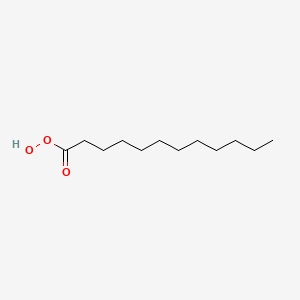
![2-Ethyl-3-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14167334.png)
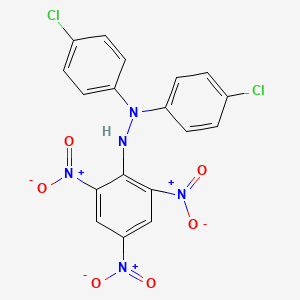
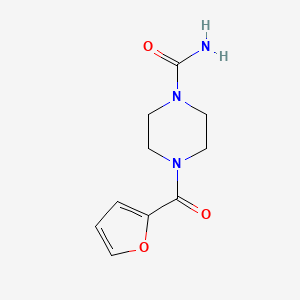
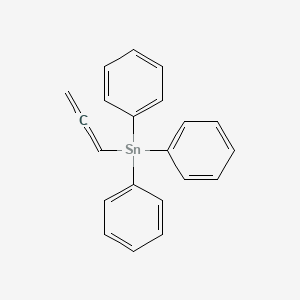

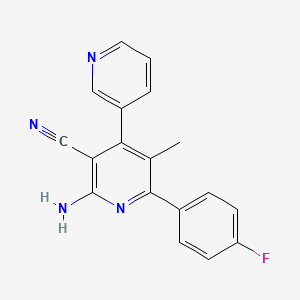
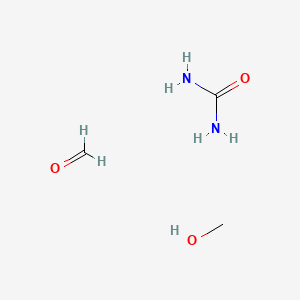
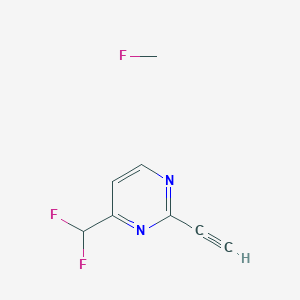
![Ethyl 4-chloro-2-{[(2-chlorophenyl)methyl]sulfanyl}pyrimidine-5-carboxylate](/img/structure/B14167381.png)
